molecular formula C28H33F2N3O5S B8541459 MFCD31811623

MFCD31811623

Cat. No.: B8541459
M. Wt: 561.6 g/mol
InChI Key: HCQUTTSCCUPWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD31811623 is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD31811623 typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as amination, esterification, and alkylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Safety measures and environmental regulations are also critical considerations in industrial production.

Chemical Reactions Analysis

Types of Reactions

MFCD31811623 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of MFCD31811623 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the compound’s structure and the context of its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to MFCD31811623 include other thiophene derivatives with varying substituents. Examples include:

  • Ethyl 5-(4-Aminophenyl)-2-[(2,6-dichlorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]thiophene-3-carboxylate
  • Ethyl 5-(4-Aminophenyl)-2-[(2,6-dimethylbenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]thiophene-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These unique features may enhance its efficacy in certain applications or provide novel functionalities.

Properties

Molecular Formula

C28H33F2N3O5S

Molecular Weight

561.6 g/mol

IUPAC Name

ethyl 5-(4-aminophenyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-4-[[2-methoxyethyl(methyl)amino]methyl]thiophene-3-carboxylate

InChI

InChI=1S/C28H33F2N3O5S/c1-5-37-27(34)24-21(16-32(3)14-15-36-4)25(18-10-12-19(31)13-11-18)39-26(24)33(28(35)38-6-2)17-20-22(29)8-7-9-23(20)30/h7-13H,5-6,14-17,31H2,1-4H3

InChI Key

HCQUTTSCCUPWLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1CN(C)CCOC)C2=CC=C(C=C2)N)N(CC3=C(C=CC=C3F)F)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2N hydrochloride in diethyl ether (21 ml) and 10% palladium-carbon (50% wet, 3.73 g) were added to a solution of ethyl 2-[N-(2,6-difluorobenzyl)-N-ethoxycarbonylamino]-4-[N-(2-methoxyethyl)-N-methylaminomethyl]-5-(4-nitrophenyl)thiophene-3-carboxylate (12.43 g) (JP-A-2001-278884, WO 00/56739) in ethanol (315 ml). The mixture was stirred vigorously under hydrogen atmosphere for 1 hour. The catalyst was removed, and the filtrate was neutralized with sodium hydrogen carbonate solution. The solvent was distilled off, and the residue was distributed between ethyl acetate and water. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was subjected to an NH-silica gel (Fuji Silysia Chemical) chromatography to give the title compound (11.44 g) as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
315 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
3.73 g
Type
catalyst
Reaction Step One

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